Enhanced Lipophilicity (XLogP3) Relative to Unfluorinated Analog
The target compound exhibits a higher computed partition coefficient (XLogP3 = 4.8) compared to its direct non-fluorinated analog, 4-(3-benzyloxyphenyl)benzonitrile (CAS 893736-86-2, estimated XLogP3 ≈ 4.5), representing an increase of approximately 0.3 log units [1]. This difference, attributable to the electron-withdrawing and hydrophobic character of the 2-fluoro substituent, predicts superior membrane permeability and potential for improved oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 4-(3-Benzyloxyphenyl)benzonitrile (CAS 893736-86-2), XLogP3 ≈ 4.5 |
| Quantified Difference | Δ = +0.3 log units |
| Conditions | Computed using XLogP3 3.0 (PubChem) |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter in cell-based assays and drug candidate optimization.
- [1] PubChem. (2025). 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile. PubChem CID 70699916. View Source
- [2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. View Source
